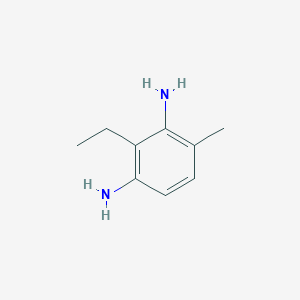

2-Ethyl-4-methylbenzene-1,3-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Ethyl-4-methylbenzene-1,3-diamine, also known as Ethylbenzene diamine (EBDA), is a chemical compound that has been widely studied for its potential applications in various fields. EBDA belongs to the class of aromatic diamines and is primarily used in the production of polyurethane foams, coatings, and adhesives.

Mechanism Of Action

EBDA acts as a cross-linking agent in the curing process of epoxy resins. It reacts with the epoxy groups of the resin to form a three-dimensional network, which imparts strength and rigidity to the cured product. The mechanism of action of EBDA in other applications is still under investigation.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of EBDA. However, it has been reported that EBDA is a skin sensitizer and can cause skin irritation upon contact. Therefore, proper safety measures must be taken while handling this compound.

Advantages And Limitations For Lab Experiments

EBDA has several advantages as a curing agent for epoxy resins. It has a low viscosity, which allows for easy mixing with the resin. It also has a relatively long pot life, which provides sufficient time for processing and application. However, EBDA has certain limitations, such as its sensitivity to moisture and its tendency to form gels during storage.

Future Directions

There are several future directions for research on EBDA. One potential area of investigation is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for EBDA in fields such as biomedicine and nanotechnology. Additionally, further studies are needed to understand the mechanism of action and potential toxicity of EBDA.

Synthesis Methods

EBDA is synthesized through a multi-step reaction process. The first step involves the nitration of ethylbenzene to produce 2-nitroethylbenzene, which is then hydrogenated to obtain 2-ethylbenzene-1,3-diamine. Further alkylation of this compound with methyl iodide yields the final product, 2-Ethyl-4-methylbenzene-1,3-diamine.

Scientific Research Applications

EBDA has been extensively studied for its potential applications in various fields such as materials science, organic chemistry, and medicinal chemistry. In materials science, EBDA is used as a curing agent for epoxy resins, which are widely used in the production of coatings, adhesives, and composites. In organic chemistry, EBDA is used as a building block for the synthesis of various organic compounds.

properties

CAS RN |

151391-29-6 |

|---|---|

Product Name |

2-Ethyl-4-methylbenzene-1,3-diamine |

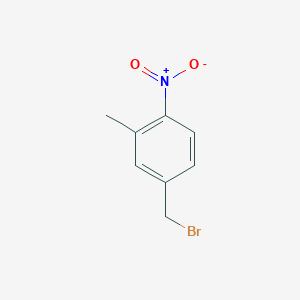

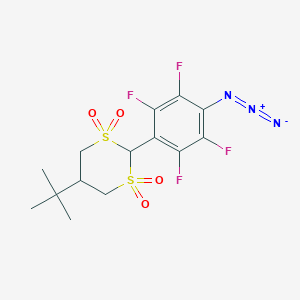

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-ethyl-4-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C9H14N2/c1-3-7-8(10)5-4-6(2)9(7)11/h4-5H,3,10-11H2,1-2H3 |

InChI Key |

CXBKCCFNNNPCLB-UHFFFAOYSA-N |

SMILES |

CCC1=C(C=CC(=C1N)C)N |

Canonical SMILES |

CCC1=C(C=CC(=C1N)C)N |

synonyms |

1,3-Benzenediamine,2-ethyl-4-methyl-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B115717.png)